1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5OS/c1-26-12-5-2-10(3-6-12)14-9-27-18(22-14)16-17(21)25(24-23-16)15-7-4-11(19)8-13(15)20/h2-9H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPMOFXOSGCCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a member of the triazole class of compounds, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 366.41 g/mol. Its structure includes a triazole ring and a thiazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Triazoles are recognized for their antifungal and antibacterial properties. The specific compound under investigation has shown promising activity against a range of pathogenic microorganisms:
- Antifungal : Studies have indicated that triazoles can inhibit the growth of fungi by interfering with ergosterol synthesis, a critical component of fungal cell membranes.
- Antibacterial : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research has highlighted the potential anticancer properties of triazole derivatives. The compound's ability to inhibit cancer cell proliferation has been evaluated in several studies:
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study reported that derivatives similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and membrane penetration |
| Methoxy Group | Increases solubility and may enhance interaction with biological targets |
| Thiazole Moiety | Contributes to antimicrobial activity |
Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- Antimicrobial Studies : Research published in Medicinal Chemistry demonstrated that triazole derivatives exhibited lower minimum inhibitory concentrations (MIC) compared to standard antibiotics, suggesting higher potency against resistant strains .
- Cytotoxicity Assays : A study in Pharmaceutical Biology reported that similar compounds displayed significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 20 µM .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could disrupt cellular functions by targeting specific enzymes involved in metabolic pathways essential for pathogen survival .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, including this compound, have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies have highlighted that modifications to the phenyl rings can enhance antibacterial potency, with certain substitutions leading to minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like ciprofloxacin and vancomycin .
Antifungal Properties
Triazole derivatives are widely recognized for their antifungal activity. The compound has potential applications in treating fungal infections due to its ability to inhibit fungal cell growth. Studies have demonstrated that triazole compounds can disrupt the synthesis of ergosterol, a vital component of fungal cell membranes .
Anticancer Potential
Emerging evidence suggests that 1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine may possess anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mercapto-substituted variants of triazoles have shown promising results in chemoprevention and chemotherapy .
Structure-Activity Relationships
The effectiveness of this compound is closely linked to its structural components. The presence of the difluorophenyl group and the methoxyphenyl moiety plays a crucial role in enhancing biological activity. Detailed SAR analyses reveal that electron-withdrawing groups on the aromatic rings significantly influence the antimicrobial and anticancer activities .
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in Pharmaceutical Research evaluated various triazole derivatives against MRSA. The compound exhibited an MIC ranging from 0.25–1 μg/mL, demonstrating superior efficacy compared to traditional antibiotics . This finding underscores the potential of triazole-based compounds in addressing antibiotic resistance.
Case Study 2: Antifungal Activity
In another investigation focused on antifungal properties, derivatives similar to this compound were tested against Candida albicans. Results indicated a significant reduction in fungal viability at low concentrations (MIC < 0.5 μg/mL), suggesting strong antifungal potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazole Core
- Compound A: 1-(4-Methoxyphenyl)-4-(p-tolyl)-1H-1,2,3-triazol-5-amine (from ) Key Difference: Lacks the thiazole ring and 2,4-difluorophenyl group. Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with near-quantitative yield, suggesting the target compound could be synthesized similarly .
- Compound B: 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (from ) Key Difference: Replaces the thiazole-4-methoxyphenyl unit with a benzothiazole group and introduces a nitro substituent. Benzothiazole derivatives are known for antiproliferative activity, suggesting the target compound’s thiazole-phenyl group may offer analogous bioactivity .
Thiazole Ring Modifications
- Compound C: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from ) Key Difference: Features a dihydropyrazole-thiazole system and halogenated aryl groups. However, the dihydropyrazole moiety introduces conformational rigidity absent in the target compound’s simpler thiazole-triazole linkage. Crystallographic studies show isostructural packing for halogenated analogs, suggesting the target compound may form similar stable crystals .
- Compound D: 1-(2,4-Difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (from ) Key Difference: Substitutes thiazole with an oxadiazole ring. Thiazoles, with sulfur atoms, may engage in unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding), which could enhance target specificity .
Crystallographic Characterization
- Single-crystal X-ray diffraction () confirms isostructural packing for halogenated analogs. The target compound’s 4-methoxyphenyl group may induce subtle packing differences due to methoxy’s bulk and polarity. SHELX software () is widely used for such analyses, ensuring reliable structural validation .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The compound’s synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce the thiazole and substituted phenyl groups. Optimization can include microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, microwave irradiation (100–120°C, 30–60 min) enhances cyclization efficiency compared to conventional heating (reflux, 12–24 hr) . Solvent choice (e.g., DMF or THF) and catalyst loading (e.g., 5–10 mol% CuI) also critically influence yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- NMR : Analyze - and -NMR for triazole (δ 7.8–8.2 ppm) and thiazole (δ 6.9–7.5 ppm) proton signals, with fluorine substituents causing deshielding in the difluorophenyl group (δ 110–120 ppm for -NMR) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy < 5 ppm.
- IR : Identify NH stretching (~3400 cm) and C=N/C=C vibrations (1600–1500 cm) .
Q. How can solubility challenges in aqueous buffers (e.g., pH 7.4) be addressed during biological assays?
Solubility data (e.g., 18.1 µg/mL at pH 7.4) suggest limited aqueous solubility. Strategies include:
- Using co-solvents (≤10% DMSO) with controls for solvent interference.
- Formulating as nanoparticles or liposomes to enhance bioavailability .
- Derivatization with polar groups (e.g., sulfonate or PEG) while retaining activity .
Advanced Research Questions
Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets (e.g., kinases or receptors)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Prioritize the triazole and thiazole moieties as hydrogen-bond acceptors .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Validate with free-energy calculations (MM/PBSA) .
- QSAR : Corrogate substituent effects (e.g., methoxy vs. fluoro groups) on activity using Hammett parameters or DFT-based descriptors .
Q. How should researchers resolve contradictions in reported antimicrobial activity data across similar triazole-thiazole hybrids?
Discrepancies may arise from:
- Assay variability : Standardize MIC testing using CLSI guidelines and consistent bacterial strains.
- Structural analogs : Compare substituent effects; e.g., 4-methoxyphenyl enhances Gram-positive activity, while fluorophenyl improves membrane penetration .
- Resistance mechanisms : Profile efflux pump activity (e.g., using verapamil inhibition assays) to clarify potency differences .
Q. What strategies are recommended for designing derivatives to improve metabolic stability without compromising target affinity?
- Metabolic soft spots : Replace labile groups (e.g., methyl ethers) with bioisosteres (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation .
- Pro-drug approaches : Mask the amine group with acetyl or carbamate moieties for sustained release .
- In silico ADMET : Use SwissADME or pkCSM to predict clearance, half-life, and hepatotoxicity early in design .
Q. How can X-ray crystallography or SC-XRD validate the compound’s solid-state structure and intermolecular interactions?
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (1:1).
- Data collection : Resolve structures at 173 K with a synchrotron source (e.g., λ = 0.710–0.920 Å).
- Analysis : Identify hydrogen bonds (N–H···N/O) and π-π stacking between aromatic rings using Mercury software. Reported analogs show lattice stability via C–H···F interactions .
Methodological Considerations
Q. What protocols mitigate side reactions during the CuAAC step (e.g., triazole regioisomer formation)?
- Catalyst optimization : Use CuI with TBTA ligand to favor 1,4-regioisomers.
- Temperature control : Maintain 50–60°C to prevent copper aggregation.
- Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane) to isolate the desired isomer .
Q. How should researchers design dose-response studies to evaluate cytotoxicity and selectivity in cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
